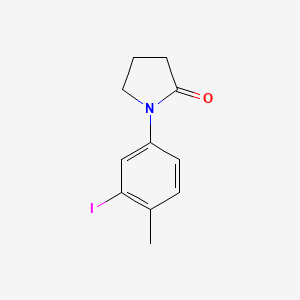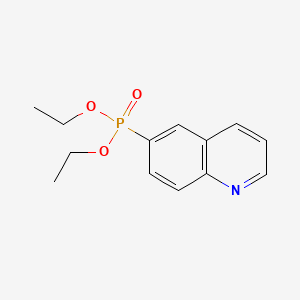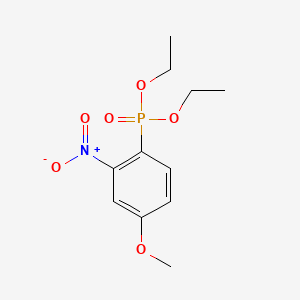
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16NO5P It is a derivative of phosphonic acid and is characterized by the presence of a nitro group, a methoxy group, and a phosphonate ester group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-2-nitrobenzyl bromide with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-Amino-2-methoxybenzylphosphonate.
Oxidation: Corresponding phosphonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials.
作用機序
The mechanism of action of Diethyl (4-Methoxy-2-nitrophenyl)phosphonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phosphonate group can form strong bonds with metal ions or enzymes. These interactions can modulate the activity of biological pathways or catalytic processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
Diethyl (4-Nitrobenzyl)phosphonate: Similar structure but lacks the methoxy group.
Dimethyl (4-Nitrophenyl)phosphate: Contains a phosphate ester instead of a phosphonate ester.
Diethyl (4-Methoxyphenyl)phosphonate: Similar structure but lacks the nitro group.
Uniqueness
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
特性
分子式 |
C11H16NO6P |
|---|---|
分子量 |
289.22 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-7-6-9(16-3)8-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |
InChIキー |
BQVXJKCBEDSXBU-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C=C(C=C1)OC)[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)
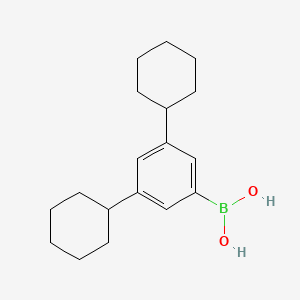
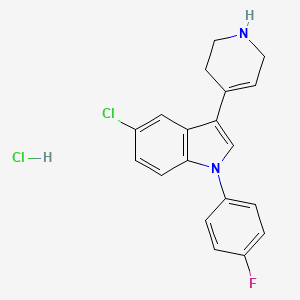
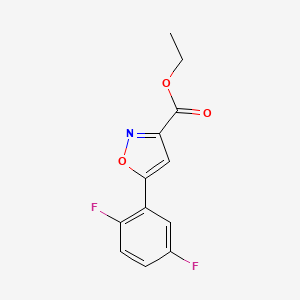
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)

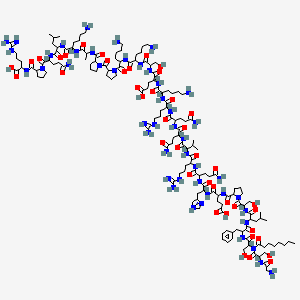

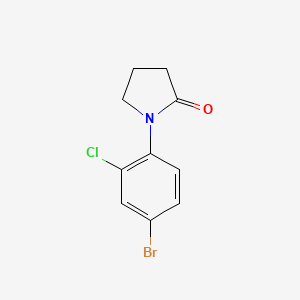
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
